molecular formula C12H16N2 B040136 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 114086-14-5

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B040136
CAS RN: 114086-14-5
M. Wt: 188.27 g/mol
InChI Key: JPRFUVVWNBBEDI-UHFFFAOYSA-N
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Description

“2-Benzyl-2,5-diazabicyclo[2.2.1]heptane” is a chemical compound that belongs to the class of diazabicyclic ligands . It has been used as a starting material in the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (II) complexes .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The starting material, hydroxy-L-proline, is transformed to tritosylhydroxy-L-prolinol, which is then cyclized to 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane with benzylamine . This structure is subsequently converted to the parent bicyclic system .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H16N2 . Its average mass is 188.269 Da and its monoisotopic mass is 188.131348 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the transformation of hydroxy-L-proline to tritosylhydroxy-L-prolinol, followed by cyclization with benzylamine . The reaction mechanisms leading to the bicyclic compound are discussed in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm3, a boiling point of 175.4±8.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.2±3.0 kJ/mol and a flash point of 78.1±10.2 °C .

Safety and Hazards

The safety data sheet for “2-Benzyl-2,5-diazabicyclo[2.2.1]heptane” recommends handling it in a well-ventilated place and wearing suitable protective clothing . It also advises avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Mechanism of Action

Target of Action

The primary target of 2-Benzyl-2,5-diazabicyclo[22It’s known that this compound is a derivative of diazabicyclo[221]heptane , which is a core component of several biologically active products .

Mode of Action

The exact mode of action of 2-Benzyl-2,5-diazabicyclo[22It’s known that diazabicyclo[221]heptane derivatives can be used as catalysts in the addition of diethylzinc to benzaldehyde . This suggests that 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane might interact with its targets through a similar catalytic mechanism.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Benzyl-2,5-diazabicyclo[22Its solubility in water is described as very faint , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 2-Benzyl-2,5-diazabicyclo[22Given its potential role as a catalyst in biochemical reactions , it might influence the rate of these reactions and thereby alter cellular processes.

properties

IUPAC Name

2-benzyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRFUVVWNBBEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340252
Record name 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114086-14-5
Record name 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114086-14-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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